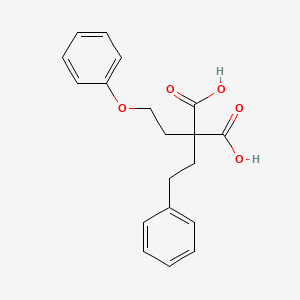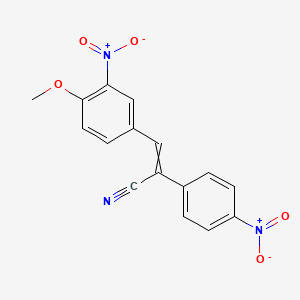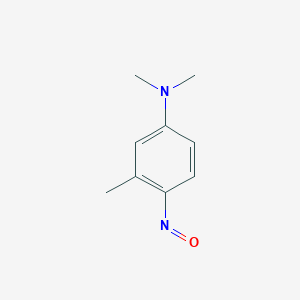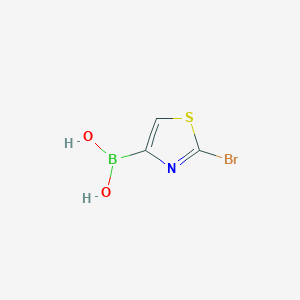
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C19H20O4 This compound is characterized by the presence of both phenethyl and phenoxyethyl groups attached to a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of malonic acid derivatives with phenethyl and phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile.
Industrial Production Methods
On an industrial scale, the production of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The phenethyl and phenoxyethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenethyl and phenoxyethyl groups can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenylethylmalonic acid
- 2-phenoxyethylmalonic acid
- 2-phenylethylpropanoic acid
Uniqueness
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5449-78-5 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
Clave InChI |
SDFOZDONFWXCLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)



![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
